![molecular formula C12H14ClN3O2S B5814361 N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide](/img/structure/B5814361.png)
N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[(acetylamino)carbonothioyl]amino}-4-chlorophenyl)propanamide, commonly known as SNAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SNAC is a thioester of the amino acid cysteine and has a molecular weight of 308.79 g/mol.
Wirkmechanismus
The mechanism of action of SNAC is not fully understood. However, it is believed to work by increasing the availability of cysteine in the body, which is a precursor for the synthesis of glutathione, a potent antioxidant. SNAC has also been shown to activate the mTOR pathway, which is involved in muscle protein synthesis.
Biochemical and Physiological Effects:
SNAC has been shown to have several biochemical and physiological effects. It has been found to increase the levels of glutathione in the body, which is a potent antioxidant. SNAC has also been shown to increase the activity of the mTOR pathway, which is involved in muscle protein synthesis. SNAC has also been found to reduce oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of SNAC is its potential therapeutic applications in various diseases. SNAC has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as arthritis, cancer, and neurodegenerative disorders.
However, one of the limitations of SNAC is its limited solubility in water, which can make it difficult to administer in certain applications. SNAC also has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of SNAC. One of the significant future directions is to further investigate its potential therapeutic applications in various diseases. SNAC has been shown to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as arthritis, cancer, and neurodegenerative disorders.
Another future direction is to investigate the potential use of SNAC in sports nutrition. SNAC has been found to enhance muscle protein synthesis and improve muscle recovery after exercise. SNAC has also been shown to increase endurance and reduce fatigue during prolonged exercise.
Conclusion:
In conclusion, SNAC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. SNAC has been extensively studied for its potential applications in medicine and sports nutrition. SNAC has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as arthritis, cancer, and neurodegenerative disorders. SNAC has also been found to enhance muscle protein synthesis and improve muscle recovery after exercise. SNAC has several advantages and limitations for lab experiments, and there are several future directions for the study of SNAC.
Synthesemethoden
SNAC can be synthesized by reacting N-acetylcysteine with thionyl chloride and 4-chloroaniline in anhydrous dichloromethane. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of propanoic anhydride. The resulting product is then purified using column chromatography to obtain pure SNAC.
Wissenschaftliche Forschungsanwendungen
SNAC has been extensively studied for its potential applications in various fields. One of the significant applications of SNAC is in the field of medicine. It has been found to possess anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases such as arthritis, cancer, and neurodegenerative disorders.
SNAC has also been studied for its potential use in sports nutrition. It has been found to enhance muscle protein synthesis and improve muscle recovery after exercise. SNAC has also been shown to increase endurance and reduce fatigue during prolonged exercise.
Eigenschaften
IUPAC Name |
N-[3-(acetylcarbamothioylamino)-4-chlorophenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-3-11(18)15-8-4-5-9(13)10(6-8)16-12(19)14-7(2)17/h4-6H,3H2,1-2H3,(H,15,18)(H2,14,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGAIPHGONVPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=S)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)


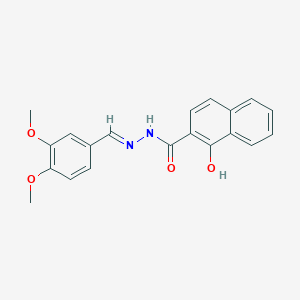
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5814313.png)
![N-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5814325.png)
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5814338.png)
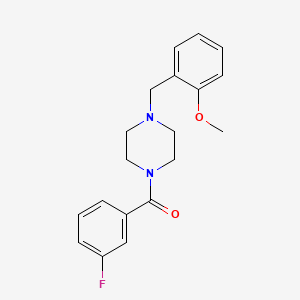
![4-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814357.png)
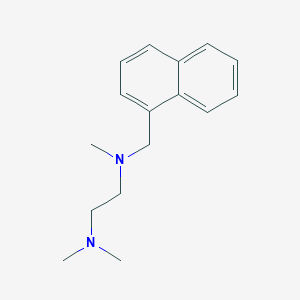
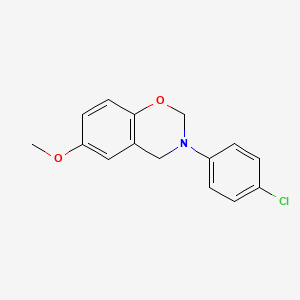
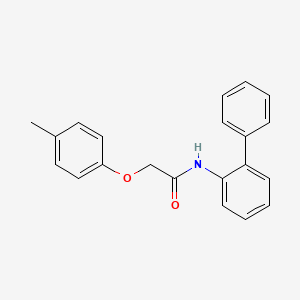
![2-{[(2,4-difluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5814392.png)